2-(Dimethoxymethyl)oxirane
CAS No.: 59140-28-2
Cat. No.: VC18056291
Molecular Formula: C5H10O3
Molecular Weight: 118.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59140-28-2 |
|---|---|
| Molecular Formula | C5H10O3 |
| Molecular Weight | 118.13 g/mol |
| IUPAC Name | 2-(dimethoxymethyl)oxirane |
| Standard InChI | InChI=1S/C5H10O3/c1-6-5(7-2)4-3-8-4/h4-5H,3H2,1-2H3 |
| Standard InChI Key | DSGUXTVWHDJXBN-UHFFFAOYSA-N |
| Canonical SMILES | COC(C1CO1)OC |
Introduction
Synthesis Methodologies
Epoxidation of Allylic Alcohols
A common route to oxiranes involves the epoxidation of allylic alcohols. For 2-(Dimethoxymethyl)oxirane, a plausible precursor is 3-(dimethoxymethyl)prop-1-ene-2-ol. Treatment with peroxides (e.g., ) in the presence of a catalytic acid or base could yield the target epoxide .
Nucleophilic Ring-Opening Followed by Re-Epoxidation
Patented methods for analogous oxiranes (e.g., 2-(4-chlorophenoxymethyl)-2-tert-butyl-oxirane) involve reacting epichlorohydrin with sodium hydroxide and subsequent purification . Adapting this approach:
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Etherification: Reacting dimethoxymethanol with epichlorohydrin in a basic medium.
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Cyclization: Intramolecular nucleophilic attack to form the oxirane ring, facilitated by NaOH or KOH .
This method avoids phase-transfer catalysts, simplifying scalability .
Sulfonium Salt Intermediate
Trimethylsulfonium methyl sulfate, generated from dimethyl sulfide and dimethyl sulfate, can react with ketones to form oxiranes . For 2-(Dimethoxymethyl)oxirane, the corresponding ketone precursor (e.g., dimethoxyacetone) would react with the sulfonium salt under basic conditions. Yields exceeding 85% are achievable with optimized stoichiometry .
Physicochemical Properties
While direct data on 2-(Dimethoxymethyl)oxirane are scarce, inferences are drawn from structurally similar compounds:
The dimethoxymethyl group enhances solubility in organic solvents (e.g., chloroform, ethyl acetate) compared to non-functionalized oxiranes .
Reactivity and Applications
Ring-Opening Reactions
The strain in the oxirane ring facilitates nucleophilic attacks, enabling:
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Polymerization: Formation of polyethers when reacted with diols or diamines, useful in coatings and adhesives .
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Pharmaceutical Intermediates: Synthesis of β-blockers (e.g., propranolol derivatives) via reaction with amines .
Asymmetric Synthesis
The (R)-enantiomer serves as a chiral building block for bioactive molecules. For example, coupling with triazoles under basic conditions yields fungicidal agents .
Industrial and Research Significance
Polymer Industry
As a reactive diluent, 2-(Dimethoxymethyl)oxirane could reduce viscosity in epoxy resins without compromising thermal stability .
Pharmaceutical Development
Its role in synthesizing beta-adrenergic antagonists (e.g., propranolol impurities) highlights its value in drug development .
Future Directions
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Stereoselective Synthesis: Developing enantiopure batches for medicinal chemistry.
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Green Chemistry: Exploring biocatalytic epoxidation to replace harsh reagents.
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Toxicology Studies: Comprehensive risk assessments for industrial deployment.
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